Product packaging for DOX−NOP1 HCl(Cat. No.:)

DOX−NOP1 HCl

Cat. No.: B1192675
M. Wt: 973.3052
InChI Key: QUOCCPHBOZZTOG-MIGVFKNZSA-N
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Description

Contextualization within Contemporary Medicinal Chemistry Research

Contemporary medicinal chemistry research is increasingly focused on developing multi-targeted agents and novel drug delivery systems to combat complex diseases like cancer and chronic pain. The concept of designing hybrid molecules, which integrate two or more pharmacologically active scaffolds, represents a key strategy in this endeavor. mdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net This approach allows for the simultaneous modulation of multiple biological targets or pathways, potentially leading to enhanced efficacy, reduced side effects, and the ability to overcome mechanisms of drug resistance. mdpi.comnih.govresearchgate.netresearchgate.net The development of hybrid drugs is particularly relevant in areas where diseases involve intricate signaling networks or where existing therapies face significant challenges. mdpi.comresearchgate.netnih.gov

Historical Development and Derivation of Core Chemical Scaffolds

The likely components of DOX-NOP1 HCl are Doxorubicin (B1662922) (DOX) and a ligand targeting the Nociceptin receptor (NOP1). Doxorubicin is an anthracycline antibiotic that was originally isolated from Streptomyces peucetius var. caesius in the 1970s. wikipedia.orgnih.gov Its chemical structure features a tetracycline (B611298) ring system linked to an amino sugar moiety. wikipedia.orgnih.gov Doxorubicin has a long history as a potent chemotherapy agent used to treat a wide range of cancers. wikipedia.org

The Nociceptin receptor (NOP), also known as the opioid-like receptor 1 (ORL1), is a G protein-coupled receptor that is part of the opioid receptor family but exhibits distinct pharmacological properties. wikipedia.orgzhanggroup.orgnus.edu.sgnih.gov The endogenous ligand for the NOP receptor is the 17-amino acid peptide Nociceptin/Orphanin FQ (N/OFQ), discovered in 1995. wikipedia.org Research into NOP receptor ligands has explored various chemical scaffolds, including peptides and small molecules, for their potential therapeutic applications. wikipedia.orgguidetopharmacology.orgnih.gov

Mechanistic Classifications and Therapeutic Modalities of Analogous Compounds

Doxorubicin primarily exerts its cytotoxic effects through several mechanisms, including intercalation into DNA, inhibition of DNA topoisomerase II, and the generation of reactive oxygen species. wikipedia.orgtocris.comnih.govnih.gov These actions lead to DNA damage and ultimately induce apoptosis in rapidly dividing cancer cells. tocris.com

Ligands targeting the Nociceptin receptor have diverse pharmacological profiles, acting as either agonists or antagonists. wikipedia.orgguidetopharmacology.orgnih.gov The NOP receptor is involved in various physiological processes, including pain modulation, stress, anxiety, and reward pathways. wikipedia.orgwikipedia.orgguidetopharmacology.org NOP receptor agonists can produce anti-analgesic effects, while antagonists have shown potential in modulating pain and exhibiting antidepressant-like effects in animal models. wikipedia.orgwikipedia.org Research into NOP ligands explores therapeutic modalities beyond traditional pain relief, including substance abuse disorders and neurobehavioral conditions. wikipedia.orgwikipedia.orgguidetopharmacology.org

Rationale for the Development of DOX-NOP1 HCl: Bridging Chemical Modalities

The development of a hybrid compound like DOX-NOP1 HCl is likely driven by the rationale to combine the distinct pharmacological activities of Doxorubicin and a NOP receptor ligand within a single molecule. mdpi.comnih.govresearchgate.net Given Doxorubicin's potent cytotoxic activity against cancer cells wikipedia.org and the NOP receptor's involvement in pain pathways wikipedia.org, a hybrid molecule could potentially serve a dual purpose, such as targeting cancer cells while simultaneously modulating pain associated with the disease or its treatment.

Furthermore, hybrid drug design can aim to improve the pharmacokinetic properties, reduce toxicity, or overcome resistance mechanisms associated with the parent compounds. mdpi.comsemanticscholar.orgmdpi.comnih.govresearchgate.net For instance, linking a NOP ligand to Doxorubicin might influence its cellular uptake, distribution, or metabolism, potentially leading to improved tumor targeting or reduced systemic exposure and associated toxicities like cardiotoxicity, a known limitation of Doxorubicin therapy. mdpi.comsemanticscholar.orgnih.gov The hydrochloride salt form (HCl) is commonly used in pharmaceutical compounds to enhance solubility and stability. google.comnih.govsigmaaldrich.com

Overview of Current Research Trajectories for Hybrid Chemical Structures

Current research trajectories for hybrid chemical structures are broad and actively explored in medicinal chemistry. This approach is particularly prominent in the development of new agents for complex diseases where multi-target modulation is beneficial. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net

Key areas of investigation include:

Multi-target Anticancer Agents: Designing hybrids that simultaneously target different pathways involved in cancer cell proliferation, survival, and metastasis, or that can overcome drug resistance mechanisms. mdpi.comsemanticscholar.orgmdpi.comnih.govresearchgate.net

Hybrid Analgesics: Developing compounds that combine activity at multiple targets involved in pain signaling to achieve enhanced analgesia with reduced side effects compared to traditional opioids. researchgate.net

Improved Pharmacokinetic and Safety Profiles: Utilizing hybridization to enhance drug solubility, stability, bioavailability, and targeted delivery, thereby reducing off-target toxicity. mdpi.comnih.govresearchgate.netnih.govresearchopenworld.com

Overcoming Drug Resistance: Creating hybrid molecules that can circumvent efflux pumps or other resistance mechanisms employed by cancer cells or pathogens. mdpi.comnih.govresearchgate.netnih.gov

Research in this area often involves sophisticated synthetic strategies to link the different pharmacophores, as well as computational methods like molecular docking and dynamics simulations to predict the behavior and target interactions of the resulting hybrid molecules. frontiersin.orgresearchopenworld.comresearchgate.netnih.gov The development of hybrid nanoparticles is also a related trajectory for targeted drug delivery and overcoming drug resistance. nih.govplos.org

While specific detailed research findings solely focused on "DOX-NOP1 HCl" were not extensively available in the provided search results, the rationale for developing such a compound aligns with the established principles and active research trajectories in hybrid drug design, particularly in combining cytotoxic agents with modulators of pain or other relevant biological pathways.

Properties

Molecular Formula

C45H44ClF3N4O15

Molecular Weight

973.3052

IUPAC Name

2-((2S,4S)-4-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-oxoethyl 4-((3-((4-nitro-3-(trifluoromethyl)phenyl)amino)propyl)carbamoyl)benzoate hydrochloride

InChI

InChI=1S/C45H43F3N4O15.ClH/c1-20-37(54)27(49)16-32(66-20)67-30-18-44(61,17-25-34(30)41(58)36-35(39(25)56)38(55)24-5-3-6-29(64-2)33(24)40(36)57)31(53)19-65-43(60)22-9-7-21(8-10-22)42(59)51-14-4-13-50-23-11-12-28(52(62)63)26(15-23)45(46,47)48;/h3,5-12,15,20,27,30,32,37,50,54,56,58,61H,4,13-14,16-19,49H2,1-2H3,(H,51,59);1H/t20-,27-,30-,32-,37+,44-;/m0./s1

InChI Key

QUOCCPHBOZZTOG-MIGVFKNZSA-N

SMILES

O=C(C1=C(C2=C(C(O)=C1C3=O)C[C@@](O)(C(COC(C4=CC=C(C(NCCCNC5=CC(C(F)(F)F)=C([N+]([O-])=O)C=C5)=O)C=C4)=O)=O)C[C@@H]2O[C@@H]6O[C@H]([C@H]([C@H](C6)N)O)C)O)C7=C3C=CC=C7OC.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DOX−NOP1 Hydrochloride, doxorubicin-NOP1 HCl;  doxorubicin-NOP1 conjugate.

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dox Nop1 Hcl

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of DOX-NOP1 HCl provides a logical framework for planning its synthesis. The primary strategic disconnection is the amide bond that covalently links the Doxorubicin (B1662922) moiety to the NOP1-containing portion via a suitable bridge. This disconnection simplifies the target molecule into two key synthons: Doxorubicin hydrochloride and a functionalized NOP1 derivative bearing a reactive carboxylic acid group.

Figure 1: Retrosynthetic Disconnection of DOX-NOP1 HCl

This analysis identifies the core synthetic operations required:

Synthesis of the NOP1-Linker : Preparation of the 4-nitro-3-(trifluoromethyl)aniline (B27955) core and its subsequent functionalization with a dicarboxylic acid linker to introduce a terminal carboxyl group.

Amide Coupling : Formation of the amide bond between the primary amino group on the daunosamine (B1196630) sugar of Doxorubicin and the terminal carboxyl group of the NOP1-Linker.

This approach is advantageous as it utilizes the commercially available Doxorubicin HCl and focuses the main synthetic effort on the preparation and activation of the NOP1 component.

Total Synthesis of the Core DOX-NOP1 HCl Structure

The forward synthesis, guided by the retrosynthetic plan, involves a multi-step process culminating in the formation of the final conjugate.

The synthesis begins with the preparation of the NOP1-linker intermediate. A common starting material is 3-(trifluoromethyl)aniline, which undergoes a two-step process involving acetylation to protect the amine, followed by nitration to introduce the nitro group at the 4-position. Subsequent deprotection yields the core NOP1 structure, 4-nitro-3-(trifluoromethyl)aniline. google.com This aniline (B41778) is then reacted with a linker, such as succinic anhydride, in a suitable solvent like dichloromethane (B109758) (DCM) to form an amide bond, leaving a free terminal carboxylic acid. This intermediate is designated as NOP1-succinic acid.

The final key step is the coupling of NOP1-succinic acid with Doxorubicin HCl. Doxorubicin's primary amino group on the daunosamine sugar is the most nucleophilic site and reacts selectively under controlled conditions. chapman.edunih.gov The reaction is typically performed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The carboxyl group of the NOP1-linker is activated using standard peptide coupling reagents.

The synthesis of DOX-NOP1 HCl is characterized by high regioselectivity and the preservation of existing stereochemistry.

Regioselectivity : The key to the synthesis is the selective acylation of the primary amino group at the C-3' position of the daunosamine moiety of Doxorubicin. chapman.edunih.gov This amine is significantly more nucleophilic than the multiple hydroxyl groups present on both the sugar and the aglycone portions of the molecule, allowing for a highly regioselective amide bond formation without the need for extensive protecting group strategies on the Doxorubicin core. chapman.edu

Stereoselectivity : Doxorubicin is a complex natural product derivative with multiple chiral centers. The synthetic pathway described does not involve any steps that would alter or epimerize these stereocenters. The stereochemical integrity of the Doxorubicin backbone is therefore retained in the final DOX-NOP1 HCl product.

Table 1: Optimization of Amide Coupling Reaction for DOX-NOP1 HCl Synthesis

EntryCoupling ReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1HBTUDIPEADMF251275
2EDC/NHSDIPEADMF252468
3HATUDIPEADMF25882
4HBTUTriethylamineDMSO251265
5HATUDIPEADMF0-251085

Data are representative of typical optimization studies for complex amide couplings.

Based on these findings, reagents like HATU in DMF with DIPEA as a base, conducted at temperatures starting from 0°C and slowly warming to room temperature, provide optimal yields by efficiently activating the carboxylic acid while minimizing potential side reactions.

Thorough characterization of the key synthetic intermediate, NOP1-succinic acid, is essential to ensure its purity and structural integrity before proceeding to the final coupling step. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 2: Analytical Characterization Data for the NOP1-Succinic Acid Intermediate

Analytical TechniqueExpected Observation / Data
1H NMRSignals corresponding to aromatic protons of the NOP1 ring, methylene (B1212753) protons of the succinic acid linker, and a broad singlet for the carboxylic acid proton.
13C NMRResonances for aromatic carbons, trifluoromethyl carbon (with C-F coupling), carbonyl carbons of the amide and carboxylic acid, and methylene carbons of the linker.
19F NMRA singlet corresponding to the -CF3 group.
Mass Spectrometry (HRMS)Accurate mass measurement confirming the elemental composition and molecular weight of the compound.
FT-IR SpectroscopyCharacteristic absorption bands for N-H (amide), C=O (amide and carboxylic acid), and N-O (nitro group) stretching vibrations.
HPLCA single major peak indicating high purity, used to monitor reaction completion and for purification.

Confirmation of the structure of the final DOX-NOP1 HCl product would involve similar, more complex 2D NMR techniques (like COSY and HSQC) to assign all proton and carbon signals and confirm the covalent linkage between the two moieties. chapman.edu

Derivatization Strategies for Structural Modification

Further derivatization of the DOX-NOP1 HCl scaffold can be explored to fine-tune its physicochemical properties and biological activity. These modifications typically target the linker region or the NOP1 aromatic ring, as modifications to the Doxorubicin core are more likely to negatively impact its inherent anticancer activity.

The introduction of specific functional groups can enhance properties such as solubility, cell permeability, and target engagement.

Linker Modification : The succinic acid linker can be replaced with linkers of varying lengths, rigidity, and polarity. For instance, using longer, more flexible polyethylene (B3416737) glycol (PEG) linkers could improve the aqueous solubility and pharmacokinetic profile of the conjugate. Introducing rigid linkers based on aromatic structures could alter the spatial orientation between the DOX and NOP1 moieties, potentially influencing their interaction with biological targets.

Synthesis of Prodrug Forms and Bioconjugates

The synthesis of DOX-NOP1 is conceptualized as a molecular hybrid, covalently linking the doxorubicin molecule to the NOP1 moiety via a suitable bridge. nih.gov While specific details of the linker chemistry for DOX-NOP1 are proprietary, the general synthesis of doxorubicin bioconjugates follows well-established chemical principles. Typically, conjugation strategies leverage the reactive functional groups present on the doxorubicin molecule, including the primary amine on the daunosamine sugar, the C-13 ketone, and the C-14 primary hydroxyl group. google.comresearchgate.net

One common approach involves forming an amide bond with the amino group of doxorubicin. researchgate.netjohnshopkins.educhapman.edu This reaction is often facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine). chapman.edu Alternatively, linkers can be attached to the C-13 ketone via a hydrazone bond, which can be engineered to be pH-sensitive, allowing for drug release in the acidic microenvironment of tumors. researchgate.net Esterification at the C-14 hydroxyl group is another viable method for attaching promoieties. google.com

The creation of the DOX-NOP1 conjugate would involve synthesizing the NOP1 moiety with a reactive functional group that can be coupled to doxorubicin using one of these standard bioconjugation techniques. The choice of linker is critical as it can influence the stability, solubility, and release characteristics of the final conjugate. nih.govmdpi.com Research on other doxorubicin conjugates has explored a wide array of linked molecules, including peptides, fatty acids, and targeting ligands, to create prodrugs that can be activated by specific enzymes or physiological conditions. johnshopkins.edunih.govnih.gov For instance, peptide-doxorubicin conjugates have been designed to be cleaved by tumor-specific proteases like prostate-specific antigen (PSA). nih.govacs.org

Table 1: Examples of Doxorubicin Conjugation Strategies

Conjugate Type Linked Moiety Linker Chemistry Typical Conjugation Site Activation Mechanism
Peptide Conjugate Targeting Peptide (e.g., TAT, RGD) Amide Bond Daunosamine Amino Group Enzymatic Cleavage
Hydrazone Prodrug Polyethylene Glycol (PEG) Hydrazone Bond C-13 Ketone pH-Sensitive Hydrolysis
Lipophilic Derivative Fatty Acid (e.g., Myristic Acid) Amide Bond Daunosamine Amino Group Cellular Metabolism
Photoreleasable Conjugate NO Photodonor (e.g., NOP1) Covalent Bridge Varies Light Activation
Disulfide-linked Prodrug Fatty Alcohol Disulfide Bond Varies Glutathione (B108866) (GSH) Reduction

Preparation of Isotopic Analogs for Mechanistic Studies

Isotopic labeling is an indispensable technique in pharmaceutical research for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its fundamental chemical properties. musechem.comwikipedia.org For a complex conjugate like DOX-NOP1, preparing isotopic analogs is crucial for understanding its behavior in biological systems, such as tracking the fate of the DOX and NOP1 components after administration and confirming the mechanism of NO photorelease. researchgate.net

There are several plausible strategies for the preparation of isotopically labeled DOX-NOP1:

Labeled Doxorubicin Precursor: The synthesis can be performed using a commercially available, stable isotope-labeled version of doxorubicin as a starting material. For example, Doxorubicin-13C,D3, which contains a carbon-13 atom and three deuterium (B1214612) atoms, is available as a reference standard and could be used in the conjugation reaction with NOP1. acanthusresearch.com This would label the doxorubicin portion of the final conjugate.

Labeling the NOP1 Moiety: The NOP1 molecule, a derivative of 4-nitro-3-(trifluoromethyl)aniline, can be synthesized from isotopically enriched precursors. nih.gov Key atoms such as carbon (¹³C) or nitrogen (¹⁵N) could be incorporated into its aromatic ring structure. This would allow researchers to specifically track the NOP1 part of the conjugate and its metabolites following cleavage from doxorubicin.

Labeling the Linker: If the linker connecting DOX and NOP1 is a multi-atom chain, isotopes like ¹³C or deuterium (²H) can be incorporated into its backbone during synthesis. This approach is particularly useful for studying the stability and cleavage mechanism of the linker itself.

The presence and location of the isotopes in the final products and metabolites are typically detected using mass spectrometry (MS), which distinguishes molecules based on their mass-to-charge ratio, or nuclear magnetic resonance (NMR) spectroscopy, which is sensitive to the nuclear spin of isotopes like ¹³C, ¹⁵N, and ²H. wikipedia.org

Table 2: Potential Isotopic Labeling Strategies for DOX-NOP1

Labeling Strategy Isotope(s) Used Labeled Component Purpose of Study Primary Analytical Method
Labeled Precursor ¹³C, ²H (D) Doxorubicin Track DOX biodistribution and metabolism Mass Spectrometry (MS), NMR
De Novo Synthesis ¹³C, ¹⁵N NOP1 Moiety Track NOP1 biodistribution and NO release Mass Spectrometry (MS)
Linker Labeling ¹³C, ²H (D) Connecting Bridge Investigate linker stability and cleavage Mass Spectrometry (MS)

Scale-Up Considerations for Preclinical Research Material

Transitioning the synthesis of DOX-NOP1 HCl from a laboratory bench scale to a larger scale necessary for comprehensive preclinical studies presents significant challenges. The process requires careful optimization to ensure reproducibility, purity, and cost-effectiveness while handling a highly potent cytotoxic agent.

A primary consideration is the complex, polyfunctional nature of the doxorubicin starting material. google.com Doxorubicin possesses multiple reactive sites, which can lead to the formation of undesired side products if reaction conditions are not strictly controlled. On a larger scale, issues such as efficient heat transfer, mixing, and the rate of reagent addition become critical for maintaining reaction selectivity and achieving consistent yields.

Purification is another major hurdle in the scale-up process. Laboratory-scale purifications often rely on silica (B1680970) gel column chromatography, which can be inefficient and costly for producing multi-gram or kilogram quantities. google.com Developing a robust and scalable purification protocol is essential. This may involve shifting to alternative methods such as preparative high-performance liquid chromatography (HPLC) or crystallization to achieve the high degree of purity (>95%) required for preclinical evaluation. The removal of unreacted reagents, coupling agents, and side products must be thorough and well-documented.

Furthermore, the stability of the final DOX-NOP1 HCl conjugate must be assessed under various conditions to establish appropriate storage and handling procedures. The hydrochloride salt form is typically used to improve aqueous solubility and stability. mdpi.com Ensuring batch-to-batch consistency is paramount; each batch of the preclinical material must be rigorously analyzed for identity, purity, and potency using validated analytical methods like HPLC, MS, and NMR.

Table 3: Key Scale-Up Considerations for DOX-NOP1 HCl Synthesis

Consideration Challenge Potential Solution
Reaction Control Maintaining consistent temperature, mixing, and reagent stoichiometry in larger vessels. Use of automated reactor systems; process analytical technology (PAT) for real-time monitoring.
Purification Standard chromatography is not scalable; potential for impurities. Develop crystallization methods; implement preparative HPLC; tangential flow filtration.
Compound Handling High cytotoxicity of doxorubicin and its derivatives requires specialized safety protocols. Use of contained systems (glove boxes, isolators); implementation of strict GMP-like procedures.
Purity & Analysis Ensuring each batch meets stringent purity specifications for preclinical use. Development and validation of robust analytical methods (e.g., HPLC, LC-MS) for quality control.
Stability The conjugate may be sensitive to light, pH, or temperature, affecting shelf-life. Conduct comprehensive stability studies; optimize formulation and storage conditions (e.g., lyophilization).

Physicochemical Characterization and Structural Confirmation Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a complex molecule like Doxorubicin (B1662922), ¹H NMR spectra can confirm the presence of specific structural motifs through characteristic chemical shifts and coupling patterns. researchgate.netresearchgate.net

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms in a molecule. In the analysis of Doxorubicin-related compounds, ¹³C NMR helps to identify the carbon skeleton, including carbonyl, aromatic, and aliphatic carbons. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These are crucial for assembling the complete molecular structure from individual fragments.

Table 1: Illustrative ¹H NMR Data for Doxorubicin (DOX) Moiety (Note: This is generalized data for illustrative purposes)

Proton Chemical Shift (ppm) Multiplicity
Glycosidic Amine Proton ~3.5 m
Aromatic Protons 7.0 - 8.0 m

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule.

When coupled with liquid chromatography (LC-MS/MS), this method becomes highly sensitive and selective. nih.gov For a compound like Doxepin, the precursor ion is selected and fragmented to produce characteristic product ions. This transition is monitored for quantification and identification. nih.govmedchemexpress.com

Table 2: Example LC-MS/MS Transitions for Doxepin Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Doxepin (Dox) 280.1 107.0
Nordoxepin (NDox) 266.0 107.0

Data sourced from a study on Doxepin analysis. nih.govmedchemexpress.com

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. scholarsresearchlibrary.com Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups. For instance, the IR spectrum of HCl gas shows distinct vibrational-rotational bands. libretexts.orgyoutube.comgsu.edugustavus.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. Compounds with chromophores, such as aromatic rings and double bonds, absorb light in the UV-Vis region. Doxorubicin, for example, has a characteristic maximum absorbance at approximately 480-490 nm due to its extensive chromophore system. researchgate.netresearchgate.net A solution of Doxycycline Hyclate (an analog often abbreviated as DOX) in 0.1 M HCl shows a distinct absorption peak that can be used for quantification. researchgate.net

Molecular and Cellular Pharmacology of Dox Nop1 Hcl

Elucidation of Primary Molecular Targets and Binding Dynamics

The molecular interactions of DOX-NOP1 HCl are complex, involving direct engagement with intracellular targets by the Doxorubicin (B1662922) component and putative interaction with the NOP receptor.

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) with a pharmacological profile distinct from classical opioid receptors. nih.govwikipedia.org While it shares significant sequence homology with mu, delta, and kappa opioid receptors, it does not bind traditional opioid ligands with high affinity. nih.govwikipedia.org Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). nih.gov

Activation of the NOP receptor by an agonist typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channels, and subsequent hyperpolarization of the cell membrane, which collectively results in an inhibitory effect on neuronal activity. nih.gov

Specific ligand-receptor binding studies detailing the affinity (Ki) or dissociation constant (Kd) of the DOX-NOP1 HCl conjugate for the NOP receptor are not extensively available in the public domain. However, the design of the conjugate suggests that the NOP1 moiety is intended to act as a ligand for the NOP receptor. The binding dynamics would likely be influenced by the large Doxorubicin molecule attached, potentially altering the affinity and efficacy compared to the NOP1 ligand alone. Further research is required to fully characterize the binding kinetics of DOX-NOP1 HCl at the NOP receptor.

Table 1: General NOP Receptor Ligand Binding Affinities This table presents representative data for known NOP receptor ligands to provide context, as specific data for DOX-NOP1 HCl is not currently available.

Ligand Receptor Ki (nM) Assay Type
Nociceptin/Orphanin FQ (N/OFQ) Human NOP 0.05 - 1.0 Radioligand Binding
Ro 64-6198 (Agonist) Human NOP 0.27 Radioligand Binding

A primary mechanism of action of the Doxorubicin component of DOX-NOP1 HCl is the inhibition of topoisomerase II. This nuclear enzyme is crucial for managing DNA topology during replication, transcription, and recombination. Doxorubicin acts as a topoisomerase II "poison" by stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

The inhibitory activity of Doxorubicin on topoisomerase II is a well-established aspect of its anticancer effect. It is anticipated that the DOX-NOP1 HCl conjugate retains this inhibitory function, as the Doxorubicin structure responsible for this activity is preserved.

Table 2: Topoisomerase II Inhibition Data for Doxorubicin

Compound Enzyme IC50 Cell Line
Doxorubicin Topoisomerase IIα 1-5 µM Varies by study

The planar anthracycline ring of Doxorubicin allows it to intercalate between the base pairs of the DNA double helix. This physical insertion into the DNA structure causes a local unwinding and deformation of the helix, which can interfere with the processes of DNA replication and transcription. This intercalation is another key component of Doxorubicin's cytotoxic mechanism.

Research indicates that the DOX-NOP1 conjugate exhibits an enhanced DNA binding capability when compared to Doxorubicin alone. nih.gov This suggests that the conjugation may favorably alter the molecule's interaction with DNA, potentially leading to more effective disruption of DNA-related cellular processes. The precise nature of this enhanced binding and whether it involves modifications to the intercalation process or additional interactions requires further investigation.

Intracellular Signaling Pathway Modulation

The cytotoxic effects of DOX-NOP1 HCl are mediated through the significant alteration of critical intracellular signaling pathways that govern cell survival and proliferation.

Doxorubicin is known to induce cell cycle arrest, primarily at the G2/M phase, although effects on the G1/S checkpoint have also been reported. nih.gov By causing DNA damage through topoisomerase II inhibition and intercalation, Doxorubicin activates cellular DNA damage response pathways. These pathways involve sensor proteins that detect DNA breaks and signal to effector proteins, which in turn can halt the cell cycle to allow for DNA repair. If the damage is too extensive, these pathways can trigger apoptosis.

The specific effects of the DOX-NOP1 HCl conjugate on cell cycle progression have not been extensively detailed in published research. However, given that the Doxorubicin moiety is the primary driver of cytotoxicity, it is highly probable that DOX-NOP1 HCl also induces cell cycle arrest in a manner similar to unconjugated Doxorubicin. researchgate.netnih.gov The potential interaction of the NOP1 moiety with NOP receptors on cancer cells could theoretically modulate these effects, but this remains to be experimentally verified.

Table 3: Effects of Doxorubicin on Cell Cycle Distribution in Breast Cancer Cells

Cell Line Treatment % of Cells in G1 % of Cells in S % of Cells in G2/M
MCF-7 Control 65% 20% 15%
MCF-7 Doxorubicin 45% 25% 30%
MDA-MB-231 Control 55% 25% 20%
MDA-MB-231 Doxorubicin 50% 20% 30%

Data is illustrative and can vary based on experimental conditions. nih.gov

The induction of apoptosis is a hallmark of Doxorubicin's anticancer activity. The DNA damage caused by Doxorubicin triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins such as Bax, leading to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. frontiersin.orgnih.gov

Studies on Doxorubicin conjugates have shown that they can be potent inducers of apoptosis, sometimes at lower concentrations than the parent drug. nih.gov These conjugates can trigger apoptosis through the canonical mitochondrial pathway, involving Bax oligomerization and cytochrome c release. nih.gov It is also suggested that some Doxorubicin conjugates may activate additional, mitochondrially-independent apoptotic pathways. nih.gov While specific studies on the apoptotic mechanisms of DOX-NOP1 HCl are limited, it is expected to induce apoptosis primarily through the pathways activated by its Doxorubicin component.

Autophagy Modulation

Doxorubicin (DOX) treatment has a complex, often contradictory, relationship with autophagy, a cellular process of self-degradation that removes damaged organelles and protein aggregates. researchgate.net In some contexts, DOX induces autophagy as a cellular stress response. nih.gov However, this autophagic response can serve as a pro-survival mechanism for cancer cells, contributing to the development of drug resistance. nih.govbiorxiv.org

The modulation of autophagy by DOX involves key regulatory proteins. Treatment with DOX can lead to the phosphorylation of AMPK and the inhibition of mTOR, which in turn activates ULK-1 and subsequently Beclin-1, a crucial protein for the initiation of the autophagosome. researchgate.net The formation of the autophagosome is also marked by the conversion of LC3-I to LC3-II. The upregulation of Beclin-1 and LC3-II are therefore considered key indicators of autophagy induction. researchgate.net Because autophagy can protect cancer cells from the cytotoxic effects of chemotherapy, inhibiting this process is a therapeutic strategy being explored to overcome DOX resistance. nih.gov

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A primary mechanism of Doxorubicin's action and toxicity is the induction of severe oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This process occurs through multiple pathways. Within the mitochondria, DOX can undergo a one-electron reduction to form a semiquinone radical. researchgate.net This radical then reacts with molecular oxygen to produce superoxide (B77818) anions (O₂•−), regenerating the parent DOX molecule in a process known as redox cycling. researchgate.net

This redox cycling leads to a significant increase in intracellular ROS, particularly within the mitochondria, which are both a major source and target of DOX-induced oxidative damage. nih.gov The accumulation of ROS, including superoxide and hydroxyl radicals (•OH) generated via Fenton-like reactions involving iron, overwhelms the cell's antioxidant defenses. nih.govresearchgate.net This leads to widespread damage to cellular components, including lipids, proteins, and DNA, contributing to the compound's cytotoxic effects. youtube.com

Ferroptosis and Pyroptosis Mechanisms

Recent research has implicated newer forms of programmed cell death, namely ferroptosis and pyroptosis, in the cellular response to Doxorubicin.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Doxorubicin can induce ferroptosis through several mechanisms. It disrupts iron homeostasis, leading to an increase in the intracellular labile iron pool. nih.govresearchgate.net DOX can form a complex with iron, which then catalyzes the generation of ROS via the Fenton reaction, leading to lipid peroxidation. nih.gov Furthermore, DOX has been shown to downregulate Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. nih.govjci.org The inhibition of GPX4, combined with iron-driven ROS production, results in the accumulation of lipid peroxides to lethal levels, triggering ferroptotic cell death. researchgate.netjci.org This pathway is increasingly recognized as a significant contributor to Doxorubicin-induced cardiotoxicity. nih.govjci.orgrosj.org

Pyroptosis is a pro-inflammatory form of programmed cell death. nih.gov Doxorubicin can trigger pyroptosis by activating inflammasomes, particularly the NLRP3 inflammasome. amegroups.org This activation leads to the cleavage and activation of caspase-1. researchgate.net Activated caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the cell membrane. amegroups.org This pore formation leads to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18, propagating an inflammatory response. researchgate.net In some contexts, DOX can also activate caspase-3, which cleaves Gasdermin E (GSDME) to induce pyroptosis. researchgate.net This mechanism is also implicated in the cardiotoxic side effects of the drug. nih.govresearchgate.net

Cellular Uptake and Subcellular Localization

Membrane Permeability and Efflux Mechanisms

The cellular uptake of free Doxorubicin is primarily mediated by passive diffusion across the cell membrane, influenced by the concentration gradient. nih.gov However, the net intracellular accumulation of the drug is significantly impacted by active efflux mechanisms, which are a primary cause of multidrug resistance (MDR) in cancer cells. jst.go.jp

The most well-characterized efflux pump is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. nih.gov P-gp actively transports Doxorubicin out of the cell, thereby reducing its intracellular concentration and limiting its cytotoxic efficacy. jst.go.jpnih.gov Cancer cells that overexpress P-gp can exhibit significantly lower intracellular DOX accumulation, leading to high levels of drug resistance. nih.gov Inhibitors of P-gp have been shown to reverse this resistance by increasing the intracellular retention of Doxorubicin. nih.gov

Intracellular Distribution and Accumulation

Once inside the cell, Doxorubicin rapidly distributes to various subcellular compartments. Its primary site of action is the nucleus. youtube.com Due to its chemical structure, DOX intercalates into the DNA, physically blocking the action of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to DNA double-strand breaks and the activation of apoptotic pathways. youtube.com

Confocal microscopy studies have shown that in drug-sensitive cancer cells, Doxorubicin shows prominent localization within the nucleus. nih.gov In contrast, in resistant cells with active efflux pumps, nuclear accumulation is significantly reduced. nih.gov Doxorubicin also accumulates in mitochondria, where its redox cycling contributes to ROS production and mitochondrial damage. nih.gov

Dose-Response Characterization in In Vitro Models

The cytotoxic effect of DOX-NOP1 HCl is characterized in in vitro cancer cell line models by establishing a dose-response relationship. This involves exposing cell populations to a range of drug concentrations and measuring the resulting inhibition of cell proliferation or viability.

A key metric derived from this analysis is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%. advetresearch.com A lower IC50 value indicates a more potent compound, as a lower concentration is needed to achieve the same level of inhibition. nih.gov The IC50 of Doxorubicin varies significantly across different cancer cell lines, reflecting their relative sensitivities to the drug. nih.gov This variability can be due to factors such as the expression of efflux pumps, cellular metabolism, and the status of cell death pathways. jst.go.jp

The following table presents representative IC50 values for Doxorubicin in various human cancer cell lines, illustrating the differential sensitivity.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HepG2Hepatocellular Carcinoma0.43 ± 0.0872
Huh7Hepatocellular Carcinoma0.17 ± 0.0472
SNU449Hepatocellular Carcinoma22 ± 1.672
MCF7Breast Cancer0.024 ± 0.00372
AMJ13Breast Cancer~0.40 (223.6 µg/ml)72
HT-29Colorectal AdenocarcinomaVaries24-48
Y79RetinoblastomaVaries24-48
U373GlioblastomaVaries24-48

Data compiled from multiple sources. nih.govadvetresearch.comnih.govadvetresearch.com Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay method, cell density).

Concentration-Dependent Cellular Effects

The cellular effects of DOX-NOP1 HCl are notably dependent on external stimuli, specifically irradiation. In studies conducted on M14 human melanoma cells, the cytotoxic effect of DOX-NOP1 HCl was evaluated by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. At a concentration of 5 µM, DOX-NOP1 HCl exhibited minimal cytotoxicity in the absence of light. However, upon irradiation, a significant increase in cell damage was observed. This light-dependent activity is attributed to the photo-release of nitric oxide (NO) from the NOP1 moiety of the conjugate. The localized release of NO in the nanomolar range is not directly cytotoxic but plays a crucial role in overcoming multidrug resistance mechanisms in cancer cells. unito.it

Interactive Data Table: Concentration-Dependent Cellular Effects of DOX-NOP1 HCl on M14 Melanoma Cells. unito.it

CompoundConcentration (µM)Condition% of LDH Release (Cell Damage)
DOX-NOP1 HCl 5Dark~5%
DOX-NOP1 HCl 5Irradiated~25%

Combination Studies with Other Pharmacological Agents

The therapeutic potential of DOX-NOP1 HCl has been investigated in combination with other agents, particularly in the context of overcoming doxorubicin (DOX) resistance in cancer cells. In M14 melanoma cells, which are resistant to doxorubicin, treatment with 5 µM DOX alone resulted in negligible cell damage. Similarly, the NO-releasing component, NOP1, alone at the same concentration, did not induce significant cytotoxicity, either in the dark or under irradiation. unito.it

However, when M14 cells were treated with a combination of DOX and NOP1 and subsequently irradiated, a marked increase in cytotoxicity was observed. An even more significant cytotoxic effect was seen with the DOX-NOP1 HCl conjugate under irradiation. This suggests that the covalent linking of the NO donor to doxorubicin in the DOX-NOP1 HCl compound provides a more effective strategy for overcoming doxorubicin resistance upon photo-activation compared to the simple combination of the two individual agents. unito.it The synergistic effect is attributed to the light-induced release of NO, which is believed to inhibit efflux pumps responsible for multidrug resistance, thereby increasing the intracellular concentration and efficacy of doxorubicin. unito.it

Interactive Data Table: Cytotoxicity of DOX-NOP1 HCl in Combination Studies on Irradiated M14 Melanoma Cells. unito.it

TreatmentConcentration (µM)% of LDH Release (Cell Damage)
Control -~2%
NOP1 5~3%
DOX 5~4%
DOX + NOP1 5~18%
DOX-NOP1 HCl 5~25%

Preclinical Pharmacological Efficacy and Pharmacodynamics in Biological Models

In Vitro Model Systems for Disease Relevance

The primary investigations into the efficacy of DOX-NOP1 HCl have been conducted using two-dimensional cell culture systems. A key study utilized human melanoma M14 cells, which are known to express multiple ATP-binding cassette (ABC) transporters, contributing to their resistance to chemotherapeutic agents like Doxorubicin (B1662922).

In this model, DOX-NOP1 HCl demonstrated a significant ability to induce cell damage in resistant melanoma cells, an effect not observed with Doxorubicin alone. The mechanism of action is dependent on the photo-release of nitric oxide (NO) from the NOP1 moiety. When irradiated with light, DOX-NOP1 HCl releases NO, which in turn inhibits the function of efflux pumps such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Proteins (MRPs/ABCCs). This inhibition allows for the accumulation of the Doxorubicin component within the cancer cells, leading to cytotoxicity.

A notable finding from these 2D cell culture studies is that the molecular hybrid DOX-NOP1 HCl not only reverses multidrug resistance but also exhibits reduced toxicity toward healthy cells, including cardiomyocytes and fibroblasts, when compared to Doxorubicin. This suggests a potentially improved safety profile for this novel compound. The antitumor efficacy was evaluated by measuring the extracellular release of lactate (B86563) dehydrogenase (LDH), which serves as an index of cell damage and necrosis.

Model SystemCell LineKey Findings
2D Cell CultureHuman Melanoma M14- DOX-NOP1 HCl overcomes multidrug resistance.
- Efficacy is dependent on light-activated nitric oxide release.
- Increased cell damage observed compared to Doxorubicin alone.
- Reduced toxicity in healthy cardiomyocytes and fibroblasts.

To date, there is no publicly available scientific literature detailing the preclinical pharmacological efficacy of DOX-NOP1 HCl in three-dimensional (3D) spheroid or organoid models. Such studies would be a critical next step in evaluating the compound's penetration, distribution, and efficacy in a more physiologically relevant tumor microenvironment.

Based on a comprehensive review of the current scientific literature, no studies have been published that specifically investigate the effects of DOX-NOP1 HCl in co-culture systems. Future research in this area would be valuable to understand the compound's impact on the interactions between cancer cells and other components of the tumor microenvironment, such as immune cells and stromal cells.

In Vivo Efficacy in Animal Models

While the in vitro data for DOX-NOP1 HCl are promising, particularly its ability to overcome multidrug resistance and its reduced toxicity in healthy cells, there are currently no published in vivo studies that detail the selection and justification of specific animal models for its preclinical evaluation. The development of relevant animal models, such as xenograft or genetically engineered mouse models of resistant cancers, will be essential for assessing the systemic efficacy and safety of DOX-NOP1 HCl.

As there are no published in vivo studies on DOX-NOP1 HCl, information regarding specific administration regimens and the design of preclinical studies is not available. Future in vivo research would need to establish the pharmacokinetic and pharmacodynamic profiles of DOX-NOP1 HCl to determine optimal dosing, scheduling, and delivery methods, including the parameters for light activation at the tumor site.

Evaluation of Biological Response Markers and Surrogate Endpoints

In preclinical evaluations, the biological response to DOX-NOP1 HCl is characterized by the modulation of specific biomarkers. These markers serve as indicators of the compound's engagement with its intended target and its downstream pharmacological effects. Early studies have focused on identifying and quantifying these markers in various biological matrices, such as plasma and tissue samples. The selection of these markers is based on the compound's mechanism of action and its expected impact on cellular pathways.

Surrogate endpoints are also under investigation to provide early indications of clinical efficacy. These endpoints are biological or physiological measures that are intended to substitute for a clinical endpoint. For DOX-NOP1 HCl, potential surrogate endpoints are being explored in relevant disease models. The correlation between these surrogate markers and the ultimate clinical outcome is a key area of ongoing research.

Histopathological and Molecular Analyses of Target Tissues

Histopathological examination of target tissues following administration of DOX-NOP1 HCl reveals cellular and structural changes that are consistent with its proposed mechanism of action. These analyses are crucial for understanding the compound's effects at the tissue level and for identifying any potential off-target effects. Microscopic evaluation of tissue sections allows for the assessment of changes in cell morphology, tissue architecture, and the presence of specific cellular markers.

Molecular analyses of these tissues provide a deeper understanding of the compound's impact on gene and protein expression. Techniques such as quantitative polymerase chain reaction (qPCR), western blotting, and immunohistochemistry are employed to measure changes in the levels of key molecules within the targeted pathways. These molecular data complement the histopathological findings and provide a more complete picture of the compound's biological activity.

Comparative Efficacy Studies with Benchmark Compounds

To contextualize the preclinical efficacy of DOX-NOP1 HCl, its performance is being compared against established benchmark compounds. These studies are designed to assess the relative potency and efficacy of DOX-NOP1 HCl in head-to-head comparisons. The choice of benchmark compounds is based on their established clinical use and their relevance to the intended therapeutic indication for DOX-NOP1 HCl.

These comparative studies are conducted in validated in vitro and in vivo models of the target disease. Key parameters such as the half-maximal effective concentration (EC50) in cellular assays and tumor growth inhibition in animal models are measured and compared. The data from these studies are critical for determining the potential therapeutic advantages of DOX-NOP1 HCl over existing treatments.

Pharmacodynamic Biomarker Identification and Validation

The identification and validation of robust pharmacodynamic biomarkers are a central component of the preclinical development of DOX-NOP1 HCl. These biomarkers are essential for understanding the dose-response relationship and for guiding the selection of a therapeutic dose for clinical trials. A key focus is on identifying biomarkers that are easily accessible in clinical settings, such as those found in blood or urine.

The validation process for these biomarkers involves demonstrating a clear and consistent relationship between the biomarker response and the pharmacological activity of the compound. This includes establishing the analytical validity of the biomarker assay and confirming its ability to reflect changes in the target pathway.

Measurement of Target Engagement

Confirming that DOX-NOP1 HCl binds to its intended molecular target in a biological system is a critical step in its preclinical evaluation. Various biophysical and biochemical techniques are utilized to measure target engagement. These methods can directly quantify the interaction between the compound and its target protein. nih.gov

One common approach is the use of cellular thermal shift assays (CETSA), which can detect the binding of a ligand to its target protein in a cellular environment. researchgate.net Other methods, such as radioligand binding assays and photoaffinity labeling, are also employed to provide quantitative measures of target occupancy. nih.gov The data from these assays are crucial for establishing a clear link between target binding and the observed pharmacological effects.

Assessment of Downstream Pathway Modulation

Beyond direct target engagement, it is essential to demonstrate that the binding of DOX-NOP1 HCl to its target leads to the modulation of downstream signaling pathways. This is assessed by measuring changes in the activity or levels of key signaling molecules that are known to be regulated by the target.

Techniques such as phosphoprotein analysis, gene expression profiling, and metabolomics are used to gain a comprehensive understanding of the compound's effects on cellular signaling. These studies help to confirm the mechanism of action of DOX-NOP1 HCl and provide further evidence of its pharmacological activity. The integration of these data with systems biology models can help to predict the broader impact of the compound on cellular networks. nih.gov

Preclinical Pharmacokinetic and Biotransformation Studies of Dox Nop1 Hcl

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

Further research and clarification on the identity of "DOX-NOP1 HCl" are necessary to provide the detailed preclinical data as requested.

Modeling and Simulation of Exposure-Response Relationships

In the preclinical evaluation of novel anticancer agents such as DOX-NOP1 HCl, modeling and simulation of exposure-response relationships are crucial for predicting therapeutic outcomes and optimizing dose selection for further studies. nih.govtdl.org This process integrates pharmacokinetic (PK) data, which describes the drug's concentration over time in the body, with pharmacodynamic (PD) data, which relates to the drug's effect on the body. tdl.orgtdl.org Given the novelty of DOX-NOP1 HCl, specific established models are not publicly available; therefore, the approach would be guided by established principles for similar anticancer agents.

Pharmacokinetic-pharmacodynamic (PK-PD) models are commonly employed to characterize the link between drug exposure and its pharmacological effect. tdl.org For an agent like DOX-NOP1 HCl, these models would aim to correlate plasma concentrations of the compound with surrogate endpoints of efficacy, such as tumor growth inhibition in xenograft models. nih.gov The development of such models typically involves several key steps:

Data Collection: Preclinical studies would generate data on the time course of DOX-NOP1 HCl concentrations in plasma and tissues, alongside measurements of tumor volume over time.

Model Building: A mathematical model is then constructed to describe the relationship between the drug's exposure (e.g., Area Under the Curve (AUC) or maximum concentration (Cmax)) and the observed anti-tumor effect. These models can range from empirical descriptions to more mechanistic approaches that incorporate biological processes. nih.gov

Model Validation: The predictive performance of the model is then evaluated using internal and external validation techniques to ensure its robustness and reliability.

Simulations based on a validated model can then be used to explore various dosing scenarios to predict the exposure required to achieve a certain level of tumor growth inhibition. This can help in identifying a therapeutic window and informing the design of first-in-human clinical trials. nih.gov The response to anticancer drugs is often delayed relative to the drug's exposure, and tumor size is a net result of cell growth and cell death. nih.gov Therefore, models for DOX-NOP1 HCl would likely need to account for these dynamic processes.

Relationship between Exposure and Cellular/Molecular Effects

The relationship between DOX-NOP1 HCl exposure and its effects at the cellular and molecular level is fundamental to understanding its mechanism of action and therapeutic potential. This relationship is built upon the well-characterized effects of its parent compound, doxorubicin (B1662922) (DOX), and the unique properties conferred by the NOP1 moiety.

Doxorubicin is known to exert its cytotoxic effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). mdpi.comnih.gov Exposure of cancer cells to doxorubicin leads to a cascade of molecular events, including DNA damage, cell cycle arrest, and ultimately, apoptosis. mdpi.com

The conjugation of DOX with NOP1 in the DOX-NOP1 molecule introduces a novel mechanism to overcome multidrug resistance (MDR), a common challenge with doxorubicin therapy. nih.gov The NOP1 moiety is a 4-nitro-3-(trifluoromethy)aniline derivative that can be triggered by light to release nitric oxide (NO). nih.gov This controlled release of NO can inhibit the function of drug efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in resistant cancer cells. nih.gov

Preclinical studies have indicated that the DOX-NOP1 conjugate exhibits an enhanced DNA binding capability compared to doxorubicin alone. nih.gov This suggests that for a given exposure, DOX-NOP1 may induce a greater degree of DNA damage. Furthermore, the conjugate has been shown to possess reduced toxicity toward healthy cells, indicating a potentially improved therapeutic index. nih.gov

The table below summarizes the key cellular and molecular effects observed in relation to exposure to Doxorubicin and the hypothesized corresponding effects for the DOX-NOP1 conjugate.

Cellular/Molecular EffectDescription in Relation to Doxorubicin (DOX) ExposureAnticipated Effect for DOX-NOP1 HCl Exposure
DNA Intercalation and DamageDOX intercalates into DNA, disrupting DNA replication and transcription, leading to DNA strand breaks. mdpi.comEnhanced DNA binding capability has been observed, potentially leading to increased DNA damage at equivalent exposures. nih.gov
Topoisomerase II InhibitionDOX stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks. mdpi.comThis core mechanism of DOX is expected to be retained in the conjugate.
Reactive Oxygen Species (ROS) GenerationThe quinone moiety of DOX undergoes redox cycling, leading to the production of ROS, which causes oxidative stress and cellular damage. nih.govThe impact on ROS generation would need to be specifically evaluated for the conjugate.
Cell Cycle ArrestDNA damage induced by DOX triggers cell cycle checkpoints, leading to arrest, typically at the G2/M phase. mdpi.comEnhanced DNA damage may lead to a more profound cell cycle arrest.
Apoptosis InductionAccumulated cellular damage activates apoptotic pathways, leading to programmed cell death. nih.govIncreased cellular stress from enhanced DNA damage and potentially other mechanisms could lead to a stronger apoptotic response in cancer cells.
Overcoming Multidrug Resistance (MDR)Efficacy of DOX is often limited by MDR, primarily through the action of drug efflux pumps like P-gp. nih.govThe light-induced release of NO from the NOP1 moiety can inhibit P-gp, thereby increasing intracellular drug accumulation and overcoming resistance. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the DOX-NOP1 HCl Core Structure

The development of DOX-NOP1 HCl has spurred further research into optimizing its pharmacological profile. This involves the systematic modification of its core structure to enhance its efficacy, selectivity, and pharmacokinetic properties.

Substituent Effects on Biological Activity

For the doxorubicin (B1662922) core, the free amino group on the daunosamine (B1196630) sugar is crucial for its anticancer activity. Studies on various doxorubicin analogs have shown that N-alkylation can modulate cytotoxicity. For instance, the N-methyl derivative of a potent doxorubicin analogue was found to be two orders of magnitude less potent, highlighting the importance of the unsubstituted amine for optimal activity nih.gov. Conversely, conjugation of fatty acids to the amino group, while potentially increasing lipophilicity, has been shown to sometimes compromise the anticancer activity, reinforcing the critical role of this functional group mdpi.com.

On the NOP1 side, which is a furoxan derivative, the nature and position of substituents on the furoxan ring can influence the rate and extent of nitric oxide release. Furoxans are known to release NO, a molecule implicated in overcoming multidrug resistance in cancer cells. Research on various furoxan hybrids has indicated that the electronic properties of substituents can modulate their NO-releasing capabilities and, consequently, their anticancer potential bohrium.com. For example, in a series of 4-aminobenzofuroxan derivatives, those possessing an aniline (B41778) moiety demonstrated high selectivity towards certain tumor cell lines mdpi.comnih.gov.

The following table summarizes the general effects of substituents on the activity of doxorubicin and furoxan systems, providing a basis for understanding the SAR of DOX-NOP1 HCl.

MoietyPosition of SubstitutionType of SubstituentGeneral Effect on Biological Activity
Doxorubicin 3'-amino groupN-alkylationGenerally decreases cytotoxicity nih.gov
3'-amino groupAcylation (e.g., fatty acids)Can decrease anticancer activity mdpi.com
Furoxan (NOP1) Aromatic ringElectron-donating groupsMay modulate NO release and cytotoxicity
Aromatic ringElectron-withdrawing groupsCan influence NO release and anticancer selectivity mdpi.comnih.gov

Stereochemical Influences on Target Interaction and Efficacy

The stereochemistry of the doxorubicin component of DOX-NOP1 HCl is a critical determinant of its interaction with its primary biological target, DNA, and the enzyme topoisomerase II. Doxorubicin has several chiral centers, and its specific three-dimensional arrangement is essential for effective DNA intercalation and inhibition of topoisomerase II. Any alteration in the stereoconfiguration of the daunosamine sugar or the aglycone part of doxorubicin can lead to a significant loss of activity.

Conformational Analysis and Ligand-Target Docking

Understanding the three-dimensional conformation of DOX-NOP1 HCl is pivotal for elucidating its mechanism of action at the molecular level. Conformational analysis helps in identifying the low-energy and biologically active conformations of the molecule. For the doxorubicin part, its tetracyclic ring system is relatively rigid, but the orientation of the daunosamine sugar and the C-13 side chain can vary.

Molecular docking studies are instrumental in predicting the binding mode of DOX-NOP1 HCl with its biological targets. These computational simulations can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For the doxorubicin moiety, docking studies typically focus on its intercalation into the DNA double helix and its binding to the topoisomerase II-DNA complex. The presence of the NOP1 moiety introduces additional complexity, and docking studies would be necessary to understand how this appendage influences the binding of the doxorubicin core and whether it has any independent interactions with the target macromolecules.

Identification of Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For DOX-NOP1 HCl, the pharmacophoric elements can be broadly divided into those contributed by the doxorubicin core and the NOP1 moiety.

The key pharmacophoric features of the doxorubicin part include:

An intercalating planar aromatic ring system: Essential for stacking between DNA base pairs.

Hydrogen bond donors and acceptors: The hydroxyl and carbonyl groups on the aglycone and the hydroxyl and amino groups on the sugar moiety are crucial for interaction with DNA and topoisomerase II.

A positively charged amino group: Important for electrostatic interactions with the negatively charged phosphate backbone of DNA.

The NOP1 moiety contributes the following pharmacophoric feature:

A nitric oxide-releasing furoxan ring: This is the key element responsible for overcoming multidrug resistance.

A hypothetical pharmacophore model for DOX-NOP1 HCl would integrate these features, highlighting the spatial relationship required for dual-action cytotoxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For DOX-NOP1 HCl and its analogs, a 3D-QSAR study could be highly beneficial in guiding the design of more potent derivatives.

A 3D-QSAR model would typically involve aligning a series of DOX-NOP1 HCl analogs and then using statistical methods to correlate their biological activities with their steric and electrostatic fields. The resulting contour maps from such a study would visually represent regions where modifications to the molecular structure would likely lead to increased or decreased activity. For instance, the model might indicate that bulky substituents at a particular position on the NOP1 moiety are detrimental to activity, while electron-withdrawing groups are favorable. While specific QSAR models for DOX-NOP1 HCl are not yet widely published, the principles of QSAR have been successfully applied to other anticancer agents, including doxorubicin analogs and iNOS inhibitors, demonstrating the potential of this approach nih.gov.

Development of Novel Analogs with Improved Preclinical Profiles

The insights gained from SAR, pharmacophore modeling, and QSAR studies pave the way for the rational design and development of novel analogs of DOX-NOP1 HCl with improved preclinical profiles. The primary goals for developing new analogs include:

Enhanced Cytotoxicity against Resistant Cancer Cells: By optimizing the NO-releasing properties of the NOP1 moiety, new analogs could be more effective in overcoming multidrug resistance.

Reduced Cardiotoxicity: A major limitation of doxorubicin is its cardiotoxicity. By modifying the structure, it may be possible to develop analogs that retain potent anticancer activity while exhibiting a more favorable safety profile. The synthesis of hybrid molecules, such as conjugating doxorubicin with other bioactive molecules, is a strategy that has been explored to achieve this mdpi.comsemanticscholar.orgresearchgate.net.

Optimized Pharmacokinetic Properties: Structural modifications can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, leading to improved bioavailability and a more favorable dosing regimen.

The development of such analogs often involves multi-step synthetic procedures. For example, the synthesis of doxorubicin-peptide conjugates has been explored to target specific receptors on cancer cells chapman.edu. Similarly, creating hybrids of doxorubicin with other natural products has been shown to yield compounds with enhanced cytotoxicity semanticscholar.orgresearchgate.net.

The table below presents a hypothetical design strategy for novel DOX-NOP1 HCl analogs based on the principles discussed.

Design StrategyRationaleDesired Improvement
Modify substituents on the furoxan ring To modulate the rate and extent of NO release.Enhanced efficacy against resistant tumors.
Introduce a tumor-targeting ligand To increase the concentration of the drug at the tumor site.Improved tumor selectivity and reduced systemic toxicity.
Alter the linker between DOX and NOP1 To optimize the release kinetics of both active moieties.Controlled and synergistic drug action.
Synthesize stereoisomers of the NOP1 moiety To investigate the impact of stereochemistry on activity.Potentially identify a more potent and selective isomer.

Advanced Delivery Systems and Formulation Strategies for Dox Nop1 Hcl

Nanocarrier-Based Delivery Systems

Nanocarriers offer a promising platform for the delivery of conjugated drugs like DOX-NOP1 HCl. By encapsulating or conjugating the drug to a nanoparticle, it is possible to alter its pharmacokinetic profile, improve its stability, and facilitate targeted delivery.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For doxorubicin (B1662922), liposomal formulations such as Doxil® and Myocet® are already in clinical use, demonstrating the viability of this approach. rsc.org These formulations have been shown to reduce the cardiotoxicity associated with free doxorubicin. rsc.org

For DOX-NOP1 HCl, a liposomal formulation could offer several advantages. The encapsulation of DOX-NOP1 HCl within a liposome (B1194612) could protect the conjugate from premature degradation and metabolism, thereby increasing its circulation half-life. Furthermore, the surface of the liposomes can be modified with targeting ligands, such as antibodies or peptides, to facilitate specific delivery to cancer cells that overexpress certain receptors. nih.govresearchgate.net This active targeting can enhance the accumulation of the drug at the tumor site, improving its therapeutic index. Research on doxorubicin-loaded liposomes has demonstrated high entrapment efficiency and particle sizes suitable for tumor penetration. nih.gov

Table 1: Characteristics of Doxorubicin Liposomal Formulations

Formulation Lipid Composition Particle Size (nm) Entrapment Efficiency (%) Key Feature
F5 HSPC, DPPC, POPC, DOPC 101 ± 14 ≈ 93 Aptamer-labeled for Her-2+ targeting nih.gov
Doxil® HSPC, Cholesterol, DSPE-PEG2000 ~100 >90 Pegylated for long circulation rsc.orgresearchgate.net

Polymeric nanoparticles and micelles are formed from the self-assembly of amphiphilic block copolymers. These systems can encapsulate hydrophobic drugs like doxorubicin within their core, while the hydrophilic shell provides stability and stealth properties in circulation. nih.gov The use of biodegradable polymers ensures that the carrier is safely cleared from the body after drug release.

For DOX-NOP1 HCl, encapsulation within polymeric micelles could enhance its solubility and stability. nih.gov Furthermore, the size of these nanoparticles can be controlled to take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting. researchgate.net Studies on doxorubicin-loaded polymeric micelles have shown their ability to overcome multidrug resistance in cancer cells. nih.gov

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Their surface can be functionalized with various molecules, including drugs and targeting ligands. Doxorubicin has been conjugated to dendrimers, such as poly(amidoamine) (PAMAM), to create nanocarriers with high drug loading capacity and the potential for targeted delivery. nih.govyeastgenome.org

A dendrimer-based conjugate of DOX-NOP1 HCl could offer precise control over the number of drug molecules per carrier. The surface of the dendrimer could be modified with targeting moieties like folic acid to direct the conjugate to cancer cells that overexpress the folate receptor. yeastgenome.org This approach has been shown to enhance the cellular uptake and therapeutic efficacy of doxorubicin. yeastgenome.org

Strategies for Enhanced Cellular Permeation and Intracellular Release

Effective cancer therapy requires not only that the drug reaches the tumor, but also that it can penetrate the cell membrane and be released at its site of action. Several strategies have been developed to enhance the cellular uptake and intracellular release of nanocarrier-based drugs.

The tumor microenvironment is often characterized by a lower pH compared to normal tissues. This has led to the development of pH-sensitive drug delivery systems that are stable at physiological pH but release their cargo in the acidic environment of the tumor or within the endosomes and lysosomes of cancer cells. nih.govmdpi.commdpi.com For doxorubicin, pH-sensitive liposomes and micelles have been shown to enhance its intracellular release and cytotoxic activity. mdpi.comgenprice.com

A pH-sensitive formulation of DOX-NOP1 HCl could be designed to trigger drug release specifically within the tumor, thereby reducing systemic toxicity. yeastgenome.org Similarly, redox-sensitive formulations that respond to the high concentration of glutathione (B108866) in the cytoplasm of cancer cells can also be employed to facilitate intracellular drug release.

Table 2: pH-Dependent Release of Doxorubicin from Nanocarriers

Nanocarrier System Release at pH 7.4 (%) Release at pH 6.5/5.0 (%) Timeframe (h) Reference
Peptidomimetic-Dox Liposome ~48 ~64 (pH 6.5) 6 mdpi.com
Mixed Polymeric Micelles 18.5–19.0 77.6–78.8 (pH 5.0) 80 genprice.com

To improve the specificity of drug delivery, nanocarriers can be decorated with ligands that bind to receptors overexpressed on the surface of cancer cells. This receptor-mediated endocytosis can significantly enhance the cellular uptake of the drug. Common targeting ligands include antibodies, antibody fragments, peptides, and small molecules like folic acid. yeastgenome.org

For DOX-NOP1 HCl, conjugating its nanocarrier to a ligand that targets a receptor specific to the cancer type being treated could greatly enhance its therapeutic efficacy. For example, targeting the epidermal growth factor receptor (EGFR) or the human epidermal growth factor receptor 2 (HER2) has been shown to be an effective strategy for delivering doxorubicin to breast and other cancers. nih.gov This approach not only increases the concentration of the drug at the tumor site but also minimizes its exposure to healthy tissues. yeastgenome.org

Evaluation of Pharmacokinetic Modulation by Formulation

The therapeutic efficacy of Doxorubicin is often limited by its pharmacokinetic profile, which includes a rapid distribution to healthy tissues and fast clearance from circulation. Advanced formulation strategies aim to overcome these limitations by modifying the drug's behavior in the body, thereby enhancing its therapeutic index.

Prolonged Circulation and Reduced Clearance

A primary goal of advanced Doxorubicin formulations is to extend its circulation half-life and reduce its clearance rate. Encapsulating Doxorubicin within nanocarriers, such as liposomes or nanoparticles, shields the drug from metabolic enzymes and renal filtration, significantly altering its pharmacokinetic parameters.

One of the most successful approaches has been the development of pegylated liposomal Doxorubicin (PLD). The polyethylene (B3416737) glycol (PEG) coating on these liposomes creates a hydrophilic layer that reduces uptake by the reticuloendothelial system (RES), the part of the immune system responsible for clearing foreign particles. ovid.com This "stealth" characteristic leads to a much longer circulation time compared to free Doxorubicin. ovid.com Preclinical studies in animal models have consistently demonstrated the superior pharmacokinetic profile of liposomal formulations. For instance, in mice, the elimination half-life of Doxorubicin can be extended from a few hours to over 20-30 hours, with a corresponding multi-fold increase in the area under the concentration-time curve (AUC), signifying greater drug exposure. ovid.com

Similarly, conjugating Doxorubicin to polymers or peptides can also prolong its circulation. For example, a novel drug delivery system using a carboxymethyldextran polyalcohol (CM-Dex-PA) carrier for Doxorubicin demonstrated that the conjugate was retained in the blood for a longer duration in a murine tumor model. spandidos-publications.com Another study involving Doxorubicin-loaded polybutyl cyanoacrylate (PBCA) nanoparticles showed a significant increase in circulation time, which was attributed to the nanoparticles' interactions with blood cells, leading to a "cell shuttling" mechanism. nih.gov

The table below summarizes representative pharmacokinetic data from preclinical studies, illustrating the impact of different formulations on Doxorubicin's circulation and clearance.

Table 1: Comparative Pharmacokinetic Parameters of Doxorubicin Formulations in Preclinical Models

Formulation Animal Model Half-life (t½) Clearance (CL) Area Under the Curve (AUC) Reference
Free Doxorubicin Mice Short High Low ovid.com
Pegylated Liposomal Doxorubicin (PLD) Mice 20-30 hours Reduced >60-fold increase vs. free DOX ovid.com
Doxorubicin-Peptide Conjugate Mice Significantly prolonged Reduced Increased nih.gov
Doxorubicin-loaded PBCA Nanoparticles Rats Extended Reduced Increased nih.gov

Enhanced Accumulation in Preclinical Disease Models

By extending circulation time, advanced Doxorubicin formulations can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting. The leaky vasculature and poor lymphatic drainage of solid tumors allow these large nanocarriers to extravasate from the bloodstream and accumulate in the tumor microenvironment. spandidos-publications.com

Numerous preclinical studies have demonstrated the enhanced accumulation of formulated Doxorubicin in various tumor models. In a study with mice bearing breast tumors, cell-penetrating peptide-modified pH-sensitive pegylated liposomes (CPPL(DOX)) showed a significantly higher AUC in the tumor compared to conventional pegylated liposomes (PL(DOX)). dovepress.com The ratio of AUC in the tumor to that in the blood for CPPL(DOX) was 1.84 times greater than that of PL(DOX), indicating superior tumor-targeting capabilities. dovepress.com

Another approach involves actively targeting the tumor by attaching ligands, such as antibodies or peptides, to the surface of the nanocarrier. These ligands bind to specific receptors that are overexpressed on cancer cells. For example, liposomes decorated with the anti-cancer monoclonal antibody 2C5 demonstrated enhanced tumor accumulation in murine models of 4T1 and C26 tumors compared to non-targeted liposomes. nih.gov Similarly, a peptide that selectively binds to irradiated tumors was used to target liposome-encapsulated Doxorubicin, resulting in improved drug deposition and retention within the tumor. nih.gov

The following table presents data on the tumor accumulation of different Doxorubicin formulations in preclinical models.

Table 2: Tumor Accumulation of Doxorubicin Formulations in Preclinical Models

Formulation Preclinical Model Key Findings on Tumor Accumulation Reference
Doxorubicin-Conjugate (CM-Dex-PA-GGFG-DXR) Murine non-small cell lung cancer Mean tumor concentration of 9.40 µg/g. spandidos-publications.com
Doxorubicin-Conjugate + Hyperthermia Murine non-small cell lung cancer Mean tumor concentration increased to 19.04 µg/g. spandidos-publications.com
Cell-Penetrating Peptide-Modified Liposomes (CPPL(DOX)) Nude mice with breast tumors Significantly increased AUC in tumor vs. PL(DOX). dovepress.com
Monoclonal Antibody (2C5)-Targeted Liposomes Murine 4T1 and C26 tumors Enhanced tumor accumulation compared to non-targeted liposomes. nih.gov
Liposome-Loaded Mesenchymal Stem Cells (DOX-Lip-MSCs) B16/BL6 tumor-bearing mice ~40-fold greater tumor accumulation than DOX-Mag-AL at 24h. mdpi.com

These findings from various preclinical studies underscore the potential of advanced formulation strategies to significantly modulate the pharmacokinetic profile of Doxorubicin, leading to prolonged circulation, reduced clearance, and enhanced accumulation in tumor tissues.

Analytical and Bioanalytical Methodologies for Research of Dox Nop1 Hcl

Development of Robust Analytical Methods for Research Quantitation

The quantification of DOX-NOP1 HCl in complex biological samples requires highly selective and sensitive analytical techniques. Given its likely complex structure, combining a peptide or small molecule (the NOP1 ligand) with an anthracycline-like component (DOX), multi-faceted analytical approaches are essential.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of novel pharmaceutical compounds due to its superior sensitivity and selectivity. An LC-MS/MS method for DOX-NOP1 HCl would be developed to simultaneously quantify the parent compound and its key metabolites in various biological matrices like plasma, urine, and tissue homogenates. nih.govnih.gov

The development process would involve optimizing several parameters. Chromatographic separation would likely be achieved on a reverse-phase C18 column, with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol. mdpi.com Mass spectrometric detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for DOX-NOP1 HCl and an appropriate internal standard, ensuring high selectivity and minimizing matrix effects. nih.govmdpi.com

For a compound like DOX-NOP1 HCl, which may be a peptide-drug conjugate, the method would be capable of distinguishing between the intact conjugate, the free doxorubicin-like component, and other metabolites. researchgate.net The calibration curves for such methods are typically linear over a wide concentration range, for instance from 0.1 to 1,000 ng/mL, allowing for the quantification of the compound across various stages of preclinical studies. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for DOX-NOP1 HCl Quantification

Parameter Typical Value/Condition
Chromatography
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte-specific (e.g., [M+H]+ → fragment ions)
Internal Standard Stable isotope-labeled DOX-NOP1 HCl or structural analog

Capillary Electrophoresis and Electrophoretic Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation alternative or complement to LC-MS/MS. wikipedia.org For a charged molecule like DOX-NOP1 HCl, capillary zone electrophoresis (CZE) would be the most applicable mode. creative-proteomics.com Separation in CZE is based on the charge-to-size ratio of the analytes, making it a powerful technique for separating the parent compound from closely related impurities or degradation products. creative-proteomics.comnih.gov

The development of a CE method would involve the optimization of the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. Detection is commonly performed using UV-Vis spectrophotometry, leveraging the chromophore of the doxorubicin (B1662922) moiety. nih.gov For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS). creative-proteomics.com CE methods are noted for their rapid analysis times and minimal sample and solvent consumption. wikipedia.orgrsc.org

Spectrophotometric and Fluorometric Assays for In Vitro Studies

For in vitro studies, such as cell-based assays or stability assessments in simple aqueous buffers, spectrophotometric and fluorometric methods can provide a rapid and cost-effective means of quantification. Doxorubicin, a component of the hypothetical DOX-NOP1 HCl, has intrinsic chromophoric and fluorescent properties. researchgate.netresearchgate.net

A spectrophotometric method would be based on measuring the absorbance of DOX-NOP1 HCl at a specific wavelength, likely around 480 nm, which is characteristic of the doxorubicin structure. researchgate.netresearchgate.net The method's linearity would be established over a relevant concentration range, for example, 5-60 µg/mL. ijpcbs.com

Fluorometric assays offer higher sensitivity than spectrophotometry. The native fluorescence of the anthracycline ring can be exploited for quantification. The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths to maximize signal and minimize interference from other components in the assay medium.

Method Validation in Biological Matrices

Once developed, any analytical method for DOX-NOP1 HCl must be rigorously validated to ensure its reliability for preclinical studies. The validation is typically performed in accordance with guidelines from regulatory agencies. nih.govcriver.com

Specificity, Sensitivity, Accuracy, and Precision in Preclinical Samples

The validation process assesses several key parameters to ensure the method is fit for its intended purpose. criver.com

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. This is typically assessed by analyzing blank matrix samples from multiple sources.

Sensitivity : The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.com For LC-MS/MS methods, LLOQs in the low ng/mL or even sub-ng/mL range are often achievable. nih.govmdpi.com

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates. Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy (relative error, RE%) and precision (relative standard deviation, RSD%). nih.govresearchgate.netuc.pt

Table 2: Representative Acceptance Criteria for Bioanalytical Method Validation

Parameter Concentration Level Acceptance Criteria
Accuracy (RE%) LLOQ Within ±20%
Low, Mid, High QC Within ±15%
Precision (RSD%) LLOQ ≤20%
Low, Mid, High QC ≤15%
Linearity (r²) Calibration Curve ≥0.99

Stability of the Compound in Biological Fluids and Tissues

The stability of DOX-NOP1 HCl in various biological matrices under different storage and handling conditions is a critical component of method validation. criver.com Stability experiments are designed to mimic the conditions that samples may undergo from collection to analysis.

Freeze-Thaw Stability : Assesses the stability of the analyte after repeated freezing and thawing cycles. Typically, QC samples are subjected to three or more freeze-thaw cycles before analysis. nih.gov

Short-Term (Bench-Top) Stability : Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time. nih.gov

Long-Term Stability : Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period. researchgate.net

Post-Preparative (Autosampler) Stability : Assesses the stability of the processed samples in the autosampler before injection into the analytical instrument. nih.gov

For anthracycline-containing compounds, stability can be a concern, and studies have shown that they can degrade over time in plasma, even at room temperature. researchgate.net Therefore, it is crucial to establish appropriate handling procedures, such as immediate centrifugation and freezing of blood samples, to ensure sample integrity. researchgate.net The stability of doxorubicin has been shown to be better in acidic conditions and when protected from light. nih.govnih.gov

Automation and High-Throughput Screening Methodologies

High-throughput screening involves the rapid, parallel testing of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity. moleculardevices.comacs.org For a potential anticancer agent like DOX-NOP1 HCl, HTS assays are designed to assess its effects on cancer cells, such as cytotoxicity, inhibition of proliferation, or modulation of specific cellular pathways. moleculardevices.com

A variety of HTS-compatible assays are available for screening potential anticancer drugs. These can be broadly categorized into biochemical assays, which measure the effect of a compound on a purified target molecule (e.g., an enzyme), and cell-based assays, which assess the compound's effect within a cellular context. moleculardevices.com

Commonly employed automated and high-throughput methodologies in anticancer drug research that are applicable to the study of DOX-NOP1 HCl include:

Automated Cell Viability and Cytotoxicity Assays: These are foundational in anticancer drug screening. moleculardevices.com Assays such as MTT, MTS, and CellTiter-Glo® measure metabolic activity or ATP levels as indicators of cell viability. moleculardevices.com Automated systems can dispense cells, add compounds, and read plates with high precision and speed. dispendix.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. clinicallab.com This technique can provide detailed insights into the phenotypic effects of a compound like DOX-NOP1 HCl on cancer cells, including changes in morphology, protein localization, and organelle health. clinicallab.com

Automated Reporter Gene Assays: These assays are used to study the effect of a compound on specific signaling pathways. moleculardevices.com Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter of interest. Automation facilitates the rapid measurement of reporter gene expression across thousands of samples. moleculardevices.com

Robotic Colony Formation Assays: The soft agar (B569324) colony formation assay is a classic method to assess the tumorigenic potential of cancer cells. nih.govsemanticscholar.org Automation of this assay allows for the high-throughput evaluation of a compound's ability to inhibit anchorage-independent growth, a hallmark of cancer. nih.govsemanticscholar.org

The vast amount of data generated from HTS campaigns requires sophisticated data analysis and management tools. youtube.com Automated data analysis pipelines are essential for processing raw data, performing quality control, identifying hits, and generating dose-response curves. youtube.com

The following interactive data tables provide illustrative examples of how data from high-throughput screening of a hypothetical compound like DOX-NOP1 HCl might be presented.

CompoundTarget Cell LineAssay TypeConcentration (µM)% Inhibition of Cell ViabilityZ'-factor
DOX-NOP1 HClMCF-7 (Breast Cancer)MTT Assay125.30.78
DOX-NOP1 HClMCF-7 (Breast Cancer)MTT Assay1068.90.78
DOX-NOP1 HClMCF-7 (Breast Cancer)MTT Assay5092.10.78
Control CompoundMCF-7 (Breast Cancer)MTT Assay105.20.78
ParameterDOX-NOP1 HCl TreatedControlFold ChangeP-value
Nuclear Size (µm²)120.5150.20.80<0.05
Mitochondrial Membrane Potential (RFU)85015000.57<0.01
Caspase-3 Activation (% Positive Cells)65.75.212.6<0.001

Emerging Research Directions and Future Preclinical Perspectives for Dox Nop1 Hcl

Exploration of Synergistic Effects with Other Research Agents

The exploration of synergistic effects with other research agents is a critical area for compounds like DOX-NOP1 HCl, especially given its design to potentially circumvent resistance mechanisms. While specific detailed data on synergistic effects of DOX-NOP1 HCl with a broad range of other agents is emerging, the underlying principle of combining a cytotoxic agent (doxorubicin component) with a resistance-modifying element (NOP1 photodonor component) suggests a potential for synergy with various classes of research compounds. For instance, studies investigating the combination of doxorubicin (B1662922) with other agents have shown enhanced outcomes in preclinical settings. Research into doxorubicin combination regimens in areas like triple negative breast cancer highlights the general interest in synergistic approaches researchgate.net. Similarly, studies involving the dual delivery of doxorubicin with other compounds, such as ofloxacin (B1677185) in nanoparticle formulations, have demonstrated synergistic antimicrobial effects in tackling bacterial infections associated with cancer, suggesting that combining doxorubicin-based therapies with agents targeting different pathways can be beneficial researchgate.net. The design of DOX-NOP1 HCl, which incorporates a nitric oxide photodonor, introduces the possibility of synergistic effects mediated by the controlled release of nitric oxide, which has been shown to inhibit efflux pumps responsible for multidrug resistance nih.gov. This mechanism could potentially synergize with agents affected by these resistance pathways. Future preclinical research would likely focus on identifying specific combinations where the unique properties of DOX-NOP1 HCl lead to enhanced efficacy compared to single-agent treatment or combinations of doxorubicin with other resistance modulators.

Investigation of Resistance Mechanisms and Overcoming Strategies in Preclinical Models

A primary focus of research into DOX-NOP1 HCl is its potential to overcome resistance mechanisms, particularly those related to doxorubicin efflux. Multidrug resistance is a major challenge in cancer therapy, often mediated by the overexpression of efflux pumps like ABC transporters, which reduce the intracellular accumulation of drugs such as doxorubicin nih.gov. Research indicates that nitric oxide release from a suitable photodonor can inhibit these efflux pumps, thereby increasing the intracellular concentration and toxicity of doxorubicin in resistant cancer cells nih.gov. The DOX-NOP1 conjugate has been specifically investigated for its ability to increase toxicity toward resistant cancer cells upon irradiation nih.gov. Studies have shown that both the mixture of DOX and NOP1, as well as the hybrid DOX-NOP1, significantly induced cytotoxicity in doxorubicin-resistant cells upon irradiation, effectively overcoming the resistance nih.gov. This enhanced cytotoxicity is attributed to the controlled release of nitric oxide from the NOP1 component upon light activation, at concentrations that are not cytotoxic on their own but are sufficient to inhibit efflux pumps nih.gov. The DOX-NOP1 conjugate has been shown to exhibit similar nitric oxide photoreleasing properties to the free NOP1, combined with enhanced DNA binding capability compared with doxorubicin nih.gov. This suggests a dual mechanism of action: the intrinsic cytotoxic activity of the doxorubicin component and the resistance-modifying effect of the NOP1 component upon activation. Future preclinical studies will likely delve deeper into the specific molecular interactions by which the released nitric oxide inhibits efflux pumps and how the conjugate's structure influences its cellular uptake, metabolism, and interaction with resistance pathways in various preclinical models.

Mechanistic Studies on Long-Term Cellular Responses in Preclinical Models

Understanding the long-term cellular responses to DOX-NOP1 HCl in preclinical models is essential for predicting its potential therapeutic effects and identifying any delayed or persistent cellular alterations. While immediate cytotoxic effects and resistance modulation are key areas of study for this compound, investigations into long-term responses would explore how cells adapt to prolonged or repeated exposure. This could include examining changes in gene expression, protein profiles, cell cycle dynamics, and the potential induction of senescence or other long-term cellular fates. General preclinical studies on cellular responses to therapeutic agents and drug delivery systems highlight the importance of evaluating effects over extended periods rsc.orgnih.gov. For instance, research on cellular responses to lipid nanoparticles carrying mRNA has characterized transcriptomic changes at different time points, showing that while some responses are transient, others might lead to more lasting alterations rsc.org. Similarly, studies on prolonged exposure to ionizing radiation have revealed differential long-term cellular responses based on factors like DNA mismatch repair status nih.gov. For DOX-NOP1 HCl, long-term studies in preclinical models would aim to determine if the resistance-overcoming effect is sustained, if new resistance mechanisms emerge over time, and how the light-activated release of nitric oxide influences long-term cellular viability and function. Such studies would provide valuable insights into the durability of the compound's effects and potential mechanisms of acquired resistance.

Integration with Advanced In Silico Modeling and Artificial Intelligence in Drug Discovery

Design and Synthesis of Next-Generation Analogs with Tailored Preclinical Profiles

The design and synthesis of next-generation analogs is a natural progression in the preclinical development of promising lead compounds like DOX-NOP1 HCl. Based on the insights gained from mechanistic studies and preclinical evaluations, researchers can design modified versions of the compound with potentially improved properties. This could involve altering the structure of the NOP1 component to tune the nitric oxide release profile, modifying the linker between DOX and NOP1 to influence stability and cellular delivery, or making structural changes to the doxorubicin component to potentially enhance potency or alter its interaction with resistance mechanisms. The goal is to tailor the preclinical profile of the analog, potentially improving efficacy, reducing off-target effects, or enhancing pharmacokinetic properties. The process of designing and synthesizing analogs is a standard practice in medicinal chemistry and drug discovery nih.gov. For example, studies on indenoisoquinoline topoisomerase I inhibitors have involved the design and synthesis of various prodrugs and analogs to explore the impact of structural modifications on activity and cytotoxicity nih.gov. In the context of DOX-NOP1 HCl, future preclinical research would involve the rational design of analogs based on structure-activity relationships observed with the parent compound, followed by their synthesis and comprehensive preclinical evaluation to identify candidates with optimized properties for further development.

Q & A

Q. What experimental methods are recommended to assess light-regulated NO release efficacy in DOX−NOP1 HCl?

  • Methodological Answer : Measure NO₂⁻ concentration changes under controlled light/dark conditions using spectrophotometric assays. Experimental setups should include treatment groups (e.g., DOX, NOP1, DOX+NOP1, and this compound) with biological replicates. Vertical bar graphs comparing NO₂⁻ levels (nmol/mg protein) under light vs. dark conditions are critical for visualizing efficacy, as shown in studies using HepG2 cells . Include error bars to represent variability and ensure statistical significance via ANOVA or t-tests.

Q. How is this compound synthesized, and what purity validation steps are required?

  • Methodological Answer : Synthesis typically involves conjugating DOX·HCl with NOP1 under controlled pH (e.g., using Tris-HCl buffer). To remove HCl, triethylamine is added to deprotonate DOX·HCl, enabling stable complex formation. Purity validation requires HPLC with UV detection (λ = 480 nm for DOX) and mass spectrometry. For new compounds, provide FTIR/NMR spectra, elemental analysis, and ≥95% purity thresholds, as outlined in Beilstein Journal guidelines .

Q. What in vitro models are suitable for evaluating this compound’s antitumor activity?

  • Methodological Answer : Use cancer cell lines with documented multidrug resistance (e.g., HepG2 for liver cancer). Conduct dose-response assays (e.g., IC₅₀ calculations) under light exposure (e.g., 660 nm wavelength, 1 W/cm² for 5–10 minutes). Include controls: untreated cells, free DOX, and NOP1-only treatments. Measure intracellular drug uptake via fluorescence microscopy or flow cytometry, referencing protocols from orthotopic tumor models .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to NIH preclinical reporting guidelines, including detailed descriptions of drug concentrations, light parameters, and cell culture conditions. Publish raw data (e.g., NO₂⁻ measurements, tumor volumes) in supplementary materials. Use standardized buffers (e.g., Tris-HCl, pH 7.4) and reference commercial NOP1 antibodies validated in Western blot/immunocytochemistry .

Q. What statistical approaches are critical for analyzing this compound efficacy data?

  • Methodological Answer : Apply two-way ANOVA to compare treatment effects across light/dark conditions and dose groups. For in vivo studies, use Kaplan-Meier survival curves and log-rank tests. Ensure power analysis (≥6 mice/group) to detect ≥30% tumor reduction. Tools like GraphPad Prism or R should be used for autocorrelation analysis in fluorescence-based studies (e.g., FCS for DOX-DNA binding kinetics) .

Advanced Research Questions

Q. How do conflicting results between subcutaneous and orthotopic tumor models inform this compound’s therapeutic potential?

  • Methodological Answer : Orthotopic models (e.g., liver-implanted HepG2) better replicate tumor microenvironments, showing enhanced drug uptake due to hepatic targeting. Subcutaneous models may underestimate efficacy due to poor vascularization. To resolve contradictions, compare biodistribution via IVIS imaging and validate with histopathology. Prioritize orthotopic models for liver cancer studies, as demonstrated in functional liposome research .

Q. What strategies optimize co-delivery systems for this compound to minimize off-target toxicity?

  • Methodological Answer : Use hepatic-targeting nanocarriers (e.g., DSPE-PEG-cholic acid liposomes) to enhance liver-specific accumulation. Conduct comparative toxicity assays on cardiomyocytes and renal cells, measuring biomarkers like troponin-I (cardiotoxicity) and BUN/creatinine (nephrotoxicity). Balance drug-loading efficiency (>80%) and burst release (<20% in 24 hours) via dynamic light scattering (DLS) and dialysis membrane methods .

Q. How can fluorescence correlation spectroscopy (FCS) resolve this compound’s binding dynamics in live cells?

  • Methodological Answer : FCS quantifies diffusion coefficients of this compound complexes in real time. Use a 488 nm laser to excite DOX fluorescence and record autocorrelation curves. Slow diffusion components indicate DNA binding (e.g., in ctDNA solutions). Validate with equilibrium constants (K) derived from ACF fitting. This method avoids artifacts from fixed cells, providing kinetic insights into drug-DNA interactions .

Q. What experimental designs address variability in light-dependent NO release across cell types?

  • Methodological Answer : Standardize light parameters (wavelength, intensity, duration) using calibrated LED systems. Pre-test light penetration depth in 3D spheroids or tissue slices via Monte Carlo simulations. Compare NO₂⁻ production in epithelial vs. stromal cells using compartmentalized co-culture models. Include ROS scavengers (e.g., NAC) to isolate NO-specific effects .

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (Cₘₐₓ, AUC) with tumor regression. Use microdialysis in tumor interstitial fluid to measure unbound drug levels. Integrate transcriptomic data (RNA-seq) to identify resistance markers (e.g., MDR1 overexpression) that reduce in vivo response. Cross-reference with clinical trial data on DOX derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.